molecular formula C12H16FN B13231885 2-Cyclohexyl-4-fluoroaniline

2-Cyclohexyl-4-fluoroaniline

Cat. No.: B13231885
M. Wt: 193.26 g/mol
InChI Key: KZLLEUCUIBQKKD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-fluoroaniline is an organic compound with the molecular formula C12H16FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclohexyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclohexyl-4-fluoroaniline.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl-4-fluoroaniline.

    Substitution: Formation of substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-fluoroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the cyclohexyl group can influence its lipophilicity and membrane permeability .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-cyclohexyl-4-fluoroaniline

InChI

InChI=1S/C12H16FN/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2

InChI Key

KZLLEUCUIBQKKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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